Decyl bromoacetate chemical properties and structure
Decyl bromoacetate chemical properties and structure
An In-Depth Technical Guide to Decyl Bromoacetate: Properties, Synthesis, and Applications
Introduction
Decyl bromoacetate (CAS No. 5436-93-1) is a specialized chemical intermediate characterized by its dual functionality: a reactive α-bromoester group and a long C₁₀ lipophilic alkyl chain.[1] This unique structure makes it a valuable reagent in organic synthesis, particularly for applications requiring the introduction of a long, nonpolar tail coupled with a versatile chemical handle for further transformations. For researchers in materials science and drug discovery, the decyl moiety offers a strategic tool for modulating solubility, improving membrane permeability, and facilitating self-assembly in target molecules.
This guide serves as a technical resource for scientists and development professionals, offering a comprehensive overview of decyl bromoacetate's chemical and physical properties, detailed synthetic and analytical protocols, and an exploration of its reactivity and applications. The content is structured to provide not only procedural steps but also the underlying mechanistic rationale, ensuring a deeper understanding for effective implementation in a laboratory setting.
Section 1: Chemical Identity and Structure
Decyl bromoacetate is the ester formed from 1-decanol and bromoacetic acid. The molecule's reactivity is primarily dictated by the electrophilic carbon atom adjacent to the bromine, which is further activated by the electron-withdrawing effect of the adjacent carbonyl group. The long decyl chain, being hydrophobic, governs its physical properties such as solubility and boiling point.
| Identifier | Value | Source |
| IUPAC Name | decyl 2-bromoacetate | [2][3] |
| Synonyms | Bromo-acetic acid decyl ester, decyl-2-bromoacetate | [1][4] |
| CAS Number | 5436-93-1 | [1][5] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [1][2] |
| Molecular Weight | 279.21 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCOC(=O)CBr | [2] |
| InChI Key | OMRFZIDOMSMRSP-UHFFFAOYSA-N | [2][3][6] |
Section 2: Physicochemical and Spectroscopic Properties
The physical properties of decyl bromoacetate are dominated by its long alkyl chain, leading to its character as an oily liquid with low solubility in water but high solubility in common organic solvents.
| Property | Value / Description | Source / Note |
| Appearance | Colorless to pale yellow liquid | Inferred from similar bromoacetate esters.[7][8] |
| Boiling Point | Data not available; expected to be >200 °C | Higher than related compounds like ethyl bromoacetate (158 °C) due to increased molecular weight.[7] |
| Density | Data not available; expected to be >1.0 g/cm³ | Inferred from related esters; likely less dense than shorter-chain analogs like methyl bromoacetate (1.635 g/cm³).[8] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, benzene | Inferred from ethyl and methyl bromoacetate.[8] |
| Purity | Commercially available at ≥95% purity | [1][4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of decyl bromoacetate. The following sections describe the expected spectral characteristics.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.
-
~3.8-4.0 ppm (s, 2H): The two protons of the methylene group attached to the bromine (-CH₂ Br) appear as a singlet. Their chemical shift is significantly downfield due to the deshielding effects of both the adjacent bromine atom and the carbonyl group.
-
~4.1-4.3 ppm (t, 2H): The two protons of the methylene group of the decyl chain attached to the ester oxygen (-O-CH₂ -(CH₂)₈CH₃) appear as a triplet.
-
~1.6-1.8 ppm (quintet, 2H): Protons on the second carbon of the decyl chain (-O-CH₂-CH₂ -).
-
~1.2-1.4 ppm (m, 14H): A large, complex multiplet corresponding to the remaining seven methylene groups in the core of the decyl chain.
-
~0.8-0.9 ppm (t, 3H): The terminal methyl group (-CH₃ ) of the decyl chain appears as a triplet.
-
-
¹³C NMR Spectroscopy:
-
~166-168 ppm: The carbonyl carbon (-C =O) of the ester.
-
~66-68 ppm: The carbon of the decyl chain attached to the ester oxygen (-O-C H₂-).
-
~25-35 ppm: A cluster of peaks for the various methylene carbons of the decyl chain.
-
~25-28 ppm: The carbon attached to the bromine atom (-C H₂Br).
-
~14 ppm: The terminal methyl carbon of the decyl chain.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
-
~1735-1750 cm⁻¹: A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the ester group.
-
~1150-1250 cm⁻¹: A strong C-O stretching vibration, also characteristic of the ester.
-
~2850-2960 cm⁻¹: Multiple C-H stretching peaks from the long alkyl chain.
-
~600-700 cm⁻¹: A C-Br stretching band, which can sometimes be weak.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks around m/z 278 and 280, with nearly equal intensity (the M+ and M+2 peaks), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Key Fragments: Common fragmentation pathways would include the loss of the bromoacetyl group or cleavage of the decyl chain.
-
Section 3: Synthesis and Reactivity
Synthetic Pathways
The most direct and common method for synthesizing decyl bromoacetate is the Fischer esterification of bromoacetic acid with 1-decanol.
Causality in Synthesis: This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of bromoacetic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-decanol. To drive the equilibrium towards the product ester, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or benzene.[9]
An alternative, more reactive pathway involves the use of bromoacetyl bromide or chloride, which reacts readily with 1-decanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HBr or HCl byproduct. This method avoids the need for water removal but requires handling more hazardous and moisture-sensitive starting materials.
Chemical Reactivity and Mechanistic Insights
Decyl bromoacetate is a potent alkylating agent, a property derived from the C-Br bond, which is polarized and weakened by the adjacent electron-withdrawing carbonyl group.[10] Its primary mode of reaction is bimolecular nucleophilic substitution (Sɴ2).[11]
-
Sɴ2 Reactions: It reacts readily with a wide range of nucleophiles. The Sɴ2 mechanism involves a backside attack on the α-carbon, leading to the displacement of the bromide ion, which is an excellent leaving group.
-
O-Alkylation: Reaction with carboxylates or alkoxides yields more complex esters or ethers.[12][13]
-
N-Alkylation: Amines readily displace the bromide to form glycine ester derivatives.
-
S-Alkylation: Thiolates react to form thioethers.
-
C-Alkylation: Carbanions, such as those derived from malonic esters or in the Reformatsky reaction, can attack the electrophilic carbon to form new C-C bonds.[7]
-
The presence of the α-carbonyl group not only activates the C-Br bond towards substitution but also stabilizes the transition state of the Sɴ2 reaction through orbital overlap, accelerating the reaction rate compared to a non-activated alkyl bromide like 1-bromodecane.[11]
Section 4: Applications in Research and Development
The bifunctional nature of decyl bromoacetate makes it a strategic building block in several fields.
-
Organic Synthesis: It is an ideal reagent for introducing the decyloxycarbonylmethyl moiety (-(C=O)OCH₂C₁₀H₂₁) into a molecule. This is particularly useful for synthesizing complex esters or functionalizing molecules with a long alkyl chain to modify their physical properties.[14]
-
Drug Development and Medicinal Chemistry: The long decyl chain can significantly increase the lipophilicity of a parent molecule. This strategy is often employed to:
-
Enhance Bioavailability: By increasing a drug's ability to cross lipid cell membranes, its absorption and distribution can be improved.[15]
-
Create Prodrugs: The ester linkage can be designed to be cleaved by endogenous esterase enzymes in the body, releasing the active drug at a specific site or over a prolonged period.
-
Develop Novel Delivery Systems: The hydrophobic tail can be used to anchor molecules into lipid bilayers or micelles for targeted drug delivery applications.
-
-
Materials Science: Decyl bromoacetate can be used as a surface modification agent. For example, it can react with hydroxyl or amine groups on the surface of a material (e.g., silica, polymers) to graft a hydrophobic decyl ester layer, thereby altering surface properties like wettability.
Section 5: Experimental Protocols
The following protocols are exemplary and should be adapted based on available laboratory equipment and specific experimental goals. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Decyl Bromoacetate via Fischer Esterification
This protocol is a self-validating system where the removal of water provides a visual cue for reaction completion.
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 1-decanol (0.1 mol), bromoacetic acid (0.11 mol), p-toluenesulfonic acid monohydrate (0.005 mol), and toluene (200 mL).
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-5 hours). The theoretical amount of water is 1.8 mL.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the acids) and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield decyl bromoacetate as a clear, colorless to pale yellow liquid.
Analytical Characterization Workflow
This workflow ensures the identity and purity of the synthesized product.
-
Sample Preparation: Dissolve a small aliquot of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a dilute solution in a volatile solvent (e.g., dichloromethane) for GC-MS. A neat sample can be used for ATR-IR.
-
GC-MS Analysis: Inject the sample into a GC-MS system. Confirm the retention time corresponds to a single major peak and that the mass spectrum shows the characteristic bromine isotope pattern at m/z 278/280.[16]
-
IR Spectroscopy: Acquire the IR spectrum and verify the presence of a strong C=O stretch around 1740 cm⁻¹.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Integrate the proton signals to confirm the ratio of protons matches the structure and verify that the chemical shifts align with the expected values.
Section 6: Safety and Handling
Bromoacetate esters are hazardous chemicals that must be handled with care.[10] They are classified as lachrymators, meaning they cause severe eye irritation and tearing.[17][18] They are also toxic by inhalation, ingestion, and skin contact.[7]
| Precaution | Description |
| Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of vapors.[19] Ensure an eyewash station and safety shower are immediately accessible.[17] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[17][19] |
| Incompatible Materials | Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can cause vigorous or explosive reactions.[17][19] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[19] Skin: Wash off immediately with soap and plenty of water.[19] Inhalation: Move to fresh air.[18] In all cases of exposure, seek immediate medical attention. |
| Spill Response | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[19] |
Conclusion
Decyl bromoacetate is a highly versatile and valuable reagent for the modern organic chemist. Its well-defined reactivity as an Sɴ2 electrophile, combined with the significant lipophilic character imparted by its C₁₀ alkyl chain, provides a powerful tool for molecular design. From creating advanced pharmaceutical prodrugs to modifying material surfaces, the applications of this building block are extensive. By understanding its chemical properties, synthetic pathways, and handling requirements as detailed in this guide, researchers can safely and effectively harness the full potential of decyl bromoacetate in their scientific endeavors.
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